molecular formula C7H14O3 B1428982 1-(Oxolan-3-yloxy)propan-2-ol CAS No. 1384428-75-4

1-(Oxolan-3-yloxy)propan-2-ol

Cat. No. B1428982
M. Wt: 146.18 g/mol
InChI Key: YXQHTMHKFJDEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yloxy)propan-2-ol, also known as glyceryl 3-mono(oxolan-3-yloxy)propan-2-ol or GMOX, is a glycerol derivative. It has a molecular weight of 146.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(Oxolan-3-yloxy)propan-2-ol is C7H14O3 . The InChI code is 1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

1-(Oxolan-3-yloxy)propan-2-ol is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • The compound and its analogs have been synthesized and evaluated for various biological activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. Their adrenolytic properties have been compared with known drugs like carvedilol, indicating their potential in cardiovascular therapy (Groszek et al., 2009).

  • Research into photoremovable protecting groups has explored derivatives related to "1-(Oxolan-3-yloxy)propan-2-ol" for their potential in photochemical applications, showcasing the versatility of this compound in synthetic chemistry (Literák et al., 2008).

  • Studies on new antidepressants beyond SSRIs have found 1-aryloxy-3-piperidinylpropan-2-ols, structurally similar to "1-(Oxolan-3-yloxy)propan-2-ol", to possess dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, suggesting a promising avenue for psychiatric medication development (Takeuchi et al., 2003).

  • In the field of catalysis, the compound and its derivatives have been evaluated for their efficiency in oxidative processes, including cyclohexene oxidation. This highlights their potential as catalysts in organic synthesis, which could lead to more environmentally friendly and efficient chemical processes (Aktaş et al., 2013).

  • The anticancer potential of naftopidil analogs structurally related to "1-(Oxolan-3-yloxy)propan-2-ol" has been investigated, with one particular derivative showing promise against a range of human cancer cell lines. This opens up new possibilities for cancer treatment, highlighting the compound's relevance in medicinal chemistry (Nishizaki et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-(oxolan-3-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQHTMHKFJDEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yloxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxolan-3-yloxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Oxolan-3-yloxy)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Oxolan-3-yloxy)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Oxolan-3-yloxy)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Oxolan-3-yloxy)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Oxolan-3-yloxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.